molecular formula C14H9FN2O2S B2770032 phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate CAS No. 874594-84-0

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2770032
CAS No.: 874594-84-0
M. Wt: 288.3
InChI Key: QHSNKKPRRSEVEG-UHFFFAOYSA-N
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Description

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C14H9FN2O2S It is known for its unique structural features, which include a benzothiazole ring substituted with a fluorine atom and a phenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzothiazole derivatives .

Scientific Research Applications

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-9-6-7-11-12(8-9)20-13(16-11)17-14(18)19-10-4-2-1-3-5-10/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSNKKPRRSEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331441
Record name phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874594-84-0
Record name phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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